molecular formula C15H21NO4 B2844779 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide CAS No. 1797616-03-5

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide

Cat. No.: B2844779
CAS No.: 1797616-03-5
M. Wt: 279.336
InChI Key: UDRAXJAJIHFMMA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide is an organic compound characterized by the presence of a cyclobutanecarboxamide group attached to a hydroxyethyl chain, which is further connected to a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide typically involves a multi-step process. One common method starts with the preparation of the 3,4-dimethoxyphenyl precursor, which is then reacted with ethylene oxide to introduce the hydroxyethyl group. The final step involves the formation of the cyclobutanecarboxamide moiety through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the cyclobutanecarboxamide results in a cyclobutanol derivative .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dimethoxyphenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine.

    N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Known for its therapeutic properties.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-13-7-6-11(8-14(13)20-2)12(17)9-16-15(18)10-4-3-5-10/h6-8,10,12,17H,3-5,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRAXJAJIHFMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2CCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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